molecular formula C10H13NO2 B2693174 (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine CAS No. 1212163-78-4

(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine

Cat. No.: B2693174
CAS No.: 1212163-78-4
M. Wt: 179.219
InChI Key: ABUSRLBOAUOYSM-ZETCQYMHSA-N
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Description

(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine is an organic compound that features a benzodioxin ring structure attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Attachment of the Ethanamine Group: The ethanamine group is introduced via a reductive amination reaction. This involves the reaction of the benzodioxin aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the benzodioxin ring to a more saturated form or reduce the imine back to the amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of saturated benzodioxin derivatives.

    Substitution: Introduction of various functional groups onto the benzodioxin ring.

Scientific Research Applications

(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine: A stereoisomer with different spatial arrangement.

    1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-amine: A homolog with an additional carbon in the alkyl chain.

    1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-amine: Another homolog with two additional carbons in the alkyl chain.

Uniqueness: (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of the benzodioxin ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUSRLBOAUOYSM-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)OCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212163-78-4
Record name (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine
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